3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of trifluoromethyl groups often imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of benzylamine with a suitable trifluoromethyl-containing reagent under controlled conditions. One common method is the cyclization of N-benzyl-N-(trifluoromethyl)carbamoyl chloride with an appropriate base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.
Uniqueness
3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to other oxazolidinones.
Properties
Molecular Formula |
C12H9F6NO2 |
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Molecular Weight |
313.20 g/mol |
IUPAC Name |
3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H9F6NO2/c13-11(14,15)10(12(16,17)18)7-19(9(20)21-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ODWYYAOKVJPSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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